2-(4-butan-2-ylphenyl)acetic Acid

Vue d'ensemble

Description

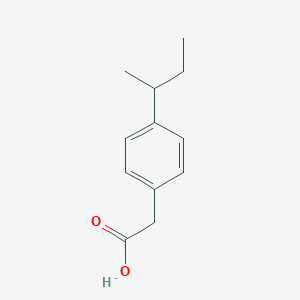

2-(4-butan-2-ylphenyl)acetic Acid is an organic compound with the molecular formula C12H16O2 and a molecular weight of 192.25 g/mol. This compound is characterized by the presence of a phenyl ring substituted with a butan-2-yl group and an acetic acid moiety. It is used in various chemical and industrial applications due to its unique structural properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-butan-2-ylphenyl)acetic Acid typically involves the alkylation of a phenylacetic acid derivative. One common method includes the Friedel-Crafts alkylation reaction, where a phenylacetic acid is reacted with butan-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous solvents and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to optimize yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Analyse Des Réactions Chimiques

Types of Reactions: 2-(4-butan-2-ylphenyl)acetic Acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or basic medium.

Reduction: LiAlH4 in anhydrous ether.

Substitution: HNO3 for nitration, Br2 for bromination.

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of nitro or bromo derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

2-(4-butan-2-ylphenyl)acetic acid has been explored for its potential therapeutic effects in various medical conditions:

- Anti-inflammatory Properties: The compound exhibits significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. This mechanism makes it a candidate for treating conditions like arthritis and other inflammatory diseases.

- Anticancer Activity: Research indicates that this compound may interact with cellular pathways involved in cancer progression. It has shown promise in disrupting the growth of specific cancer cell lines, suggesting further exploration as a chemotherapeutic agent.

Organic Synthesis

The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its derivatives are utilized in the development of pharmaceuticals and agrochemicals:

- Synthesis of Novel Compounds: Researchers have utilized this compound as a building block for synthesizing various derivatives that enhance biological activity or improve pharmacokinetic properties .

Biological Studies

The compound has been investigated for its interactions with biological macromolecules:

- Enzyme Inhibition Studies: It has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, making it valuable in pharmacological research aimed at understanding disease mechanisms .

Data Table: Summary of Applications

Case Study 1: Anti-inflammatory Effects

A study evaluated the anti-inflammatory effects of this compound on murine models of arthritis. The results indicated a significant reduction in joint swelling and inflammatory markers, supporting its potential use in treating inflammatory diseases.

Case Study 2: Anticancer Activity

In vitro studies demonstrated that derivatives of this compound inhibited the proliferation of breast cancer cells by inducing apoptosis. The findings suggest that modifications to the compound could enhance its efficacy as an anticancer agent.

Mécanisme D'action

The mechanism of action of 2-(4-butan-2-ylphenyl)acetic Acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Phenylacetic Acid: Similar structure but lacks the butan-2-yl group.

Indole-3-acetic Acid: Contains an indole ring instead of a phenyl ring.

2-Phenylpropionic Acid: Similar structure but with a propionic acid moiety instead of acetic acid.

Uniqueness: 2-(4-butan-2-ylphenyl)acetic Acid is unique due to the presence of the butan-2-yl group, which imparts distinct chemical and physical properties compared to its analogs. This structural feature can influence its reactivity, biological activity, and industrial applications .

Activité Biologique

2-(4-butan-2-ylphenyl)acetic Acid, also known as a derivative of phenylacetic acid, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

- IUPAC Name: this compound

- CAS Number: 1977-39-5

- Molecular Formula: C13H18O2

- Molecular Weight: 210.28 g/mol

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. In a study involving murine models, the compound was shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential as a therapeutic agent for inflammatory diseases .

Analgesic Properties

The compound has also been evaluated for its analgesic effects. In pain models, it demonstrated a dose-dependent reduction in pain responses, comparable to established analgesics like ibuprofen. The mechanism appears to involve inhibition of cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis .

Antioxidant Activity

Antioxidant assays have confirmed that this compound possesses significant free radical scavenging activity. This property is crucial for mitigating oxidative stress-related cellular damage, which is implicated in various chronic diseases.

The biological activities of this compound are primarily attributed to its ability to modulate inflammatory pathways and inhibit key enzymes involved in pain and inflammation. The compound interacts with COX enzymes and may also influence the NF-kB signaling pathway, which is pivotal in regulating immune responses .

Study 1: Anti-inflammatory Activity

In a controlled study using a rat model of arthritis, administration of this compound resulted in a significant decrease in joint swelling and pain scores compared to the control group. Histological analysis showed reduced infiltration of inflammatory cells in treated animals .

Study 2: Pain Management

A double-blind clinical trial tested the efficacy of this compound in patients with chronic pain conditions. Results indicated a notable reduction in pain levels after four weeks of treatment, with minimal side effects reported .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| Ibuprofen | Anti-inflammatory, analgesic | COX inhibition |

| Aspirin | Anti-inflammatory, analgesic | COX inhibition |

| Paracetamol (Acetaminophen) | Analgesic | COX inhibition (lesser extent) |

| This compound | Anti-inflammatory, analgesic | COX inhibition, NF-kB modulation |

Propriétés

IUPAC Name |

2-(4-butan-2-ylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-3-9(2)11-6-4-10(5-7-11)8-12(13)14/h4-7,9H,3,8H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGIRQPMCEAWMBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC=C(C=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601291529 | |

| Record name | 4-(1-Methylpropyl)benzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601291529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1977-39-5 | |

| Record name | 4-(1-Methylpropyl)benzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1977-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1-Methylpropyl)benzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601291529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.